molecular formula C16H23NO B2413044 2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole CAS No. 2325238-09-1

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole

Cat. No.: B2413044
CAS No.: 2325238-09-1
M. Wt: 245.366
InChI Key: HSAPYEFHIBOOAB-UHFFFAOYSA-N
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Description

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a phenoxypropyl group attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxypropyl moiety.

Scientific Research Applications

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler aromatic heterocycle with one nitrogen atom.

    Phenylpyrrole: Contains a phenyl group attached to the pyrrole ring.

    Cyclopentapyrrole: A fused ring system with a cyclopentane and pyrrole ring.

Uniqueness

2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical and physical properties compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-8-16(9-3-1)18-11-5-10-17-12-14-6-4-7-15(14)13-17/h1-3,8-9,14-15H,4-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAPYEFHIBOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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